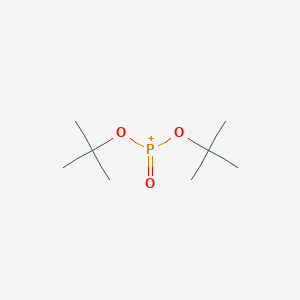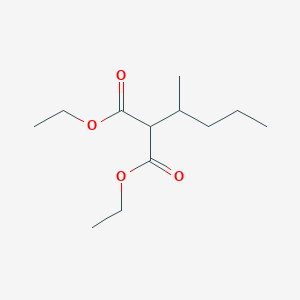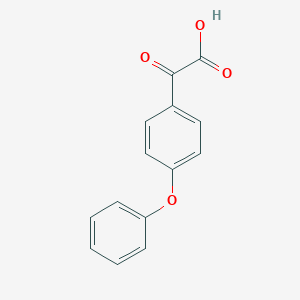
8-Phenyloctanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 8-Phenyloctanoic acid often involves complex organic reactions. Traditional methods such as the Friedel-Crafts acylation can be adapted for the synthesis of phenyl-substituted carboxylic acids, where an aromatic ring is introduced into the acyl compound through electrophilic aromatic substitution reactions. Advances in asymmetric synthesis methods also offer routes to such compounds, emphasizing the importance of stereochemistry in their synthesis for potential biological applications (Aceña, Sorochinsky, & Soloshonok, 2012).
Molecular Structure Analysis
The molecular structure of 8-Phenyloctanoic acid, like its analogs, is characterized by the presence of a phenyl group attached to an octanoic acid chain. This structure influences its physical and chemical properties, including solubility, melting point, and reactivity. Hydrophobic interactions stemming from the phenyl group and the hydrophilic nature of the carboxylic acid group make it an amphiphilic molecule, affecting its behavior in different solvents and phases.
Chemical Reactions and Properties
Compounds with structures similar to 8-Phenyloctanoic acid participate in various chemical reactions, including esterification and amidation, which are crucial for modifying their properties for specific applications. Their reactivity towards oxidizing agents, reducing agents, and nucleophiles varies based on the substituents present on the aromatic ring and the length of the carbon chain (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Aplicaciones Científicas De Investigación
Growth Stimulation in Ruminococcus albus : Phenylpropanoic acid has been found to stimulate growth and cellulose digestion in Ruminococcus albus strain 8, especially at a concentration of 3 M. This suggests its utility in microbial growth and fermentation processes (Hungate & Stack, 1982).
Inhibition of Platelet Aggregation : 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid, a compound related to 8-Phenyloctanoic acid, acts as a potent inhibitor of ADP-induced platelet aggregation. This is attributed to its specific structural features, indicating its potential in medical applications, particularly in cardiovascular health (Meanwell et al., 1992).
Artificial Biosynthesis in E. coli : Artificial biosynthesis of phenylpropanoic acids in Escherichia coli enables the production of compounds like 4-coumaric acid, caffeic acid, and ferulic acid. These acids have significant potential in pharmaceutical and food industries due to their beneficial properties (Kang et al., 2012).
Biosynthesis of 8-Hydroxyoctanoic Acid in Yeast : Yeast can be engineered to biosynthesize 8-hydroxyoctanoic acid from glucose and ethanol. Key factors in this process are cytochrome P450 activities and heme availability, suggesting applications in biotechnology and synthetic biology (Wernig et al., 2019).
Micelle Formation Studies : Sodium 8-phenyloctanoate's micellization process has been studied through 1H NMR spectroscopy and 2D NOESY experiments. Such studies are crucial in understanding surfactant behavior, which has applications in chemistry and materials science (Landry et al., 2007).
Enhancement of Solar Cell Performance : 1,8-Diiodooctane improves molecular mobility in fullerene films, thus enhancing solar cell performance. This demonstrates the compound's utility in the development of more efficient solar energy technologies (Bernardo et al., 2018).
Effect on Micellization with Alcohols : The micellization process of sodium 8-phenyloctanoate is more effective with higher alcohol concentrations. This behavior is typical of anionic surfactant/alcohol systems, important in the field of colloid and surface chemistry (Landry & Marangoni, 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
8-phenyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c15-14(16)12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZECIAZMSHBQOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334300 | |
| Record name | 8-Phenyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Phenyloctanoic acid | |
CAS RN |
26547-51-3 | |
| Record name | 8-Phenyloctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26547-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Phenyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Phenyloctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[4-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B31756.png)





